4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14982039
Molecular Formula: C14H9Cl2N5O
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl2N5O |
|---|---|
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | 4-chloro-N-(3-chlorophenyl)-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C14H9Cl2N5O/c15-9-2-1-3-11(6-9)18-14(22)12-5-4-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22) |
| Standard InChI Key | FMYACCSCTSHIIX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Introduction
The compound 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a complex organic molecule that incorporates several functional groups, including a benzamide moiety, a tetrazole ring, and chloro substituents. This article aims to provide a detailed overview of this compound, focusing on its chemical structure, potential applications, and available research findings.
Synthesis and Preparation
The synthesis of compounds similar to 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. For example, benzamide derivatives can be synthesized through condensation reactions between carboxylic acids and amines, followed by introduction of the tetrazole ring through appropriate reagents.
Potential Applications
Benzamide derivatives with tetrazole rings have been explored for various biological activities, including antimicrobial and anticancer properties. The presence of chloro substituents and the tetrazole ring may enhance these activities by modifying the compound's interaction with biological targets.
Research Findings
While specific research findings on 4-chloro-N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide are not available, similar compounds have shown promising results in biological assays. For instance, tetrazole-containing compounds have been studied for their potential as antimicrobial agents due to their ability to interact with bacterial enzymes .
Table: Comparison of Benzamide Derivatives
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